Quinoline-7,8-diamine
Overview
Description
Quinoline-7,8-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C9H9N3 It is a derivative of quinoline, where the amino groups are positioned at the 7th and 8th positions of the quinoline ring
Mechanism of Action
Target of Action
Quinoline-7,8-diamine, like other quinoline derivatives, has been found to exhibit a broad spectrum of biological activities . The primary targets of these compounds are often microorganisms, making them effective antimicrobial, antifungal, anti-virulence, antiviral, and anti-parasitic agents . The structural diversity of synthesized quinoline derivatives provides high and selective activity attained through different mechanisms of action .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in the target’s function . For instance, some quinoline derivatives inhibit hemozoin polymerization and release free toxic haem, which is a mechanism of action against malaria .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. Given its potential antimicrobial and antiparasitic activities, it could lead to the inhibition of growth or killing of the targeted microorganisms .
Biochemical Analysis
Biochemical Properties
Quinoline-7,8-diamine is involved in biochemical reactions through intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The enzymes, proteins, and other biomolecules it interacts with are yet to be fully identified.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline-7,8-diamine typically involves multi-step processes starting from readily available aniline derivatives. One common method is the Skraup reaction, which involves the cyclization of 3-nitroaniline to form 7-nitroquinoline. This intermediate is then reduced to 7-aminoquinoline, which undergoes further nitration and reduction to yield this compound .
Another approach involves the amination of 7-nitroquinoline at the 8th position using hydroxylamine under basic conditions, followed by reduction with stannous chloride dihydrate or hydrazine hydrate on Raney nickel .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques to ensure high yields and purity. The use of palladium on charcoal as a catalyst is common in these processes .
Chemical Reactions Analysis
Types of Reactions: Quinoline-7,8-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-7,8-dione.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on charcoal.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Quinoline-7,8-dione.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Quinoline-7,8-diamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various nitrogen-containing heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: this compound derivatives have shown potential as antimalarial, antibacterial, and anticancer agents.
Industry: It is used in the production of dyes, pigments, and polymers
Comparison with Similar Compounds
Quinoline-5,6-diamine: Similar structure but with amino groups at the 5th and 6th positions.
Quinoline-8-amine: Contains a single amino group at the 8th position.
Quinoxaline: A related nitrogen-containing heterocycle with different substitution patterns.
Uniqueness: Quinoline-7,8-diamine is unique due to its specific positioning of amino groups, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This unique structure makes it a valuable scaffold for the development of new therapeutic agents and functional materials .
Properties
IUPAC Name |
quinoline-7,8-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCNOUOCQLCWFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)N)N)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506126 | |
Record name | Quinoline-7,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78105-42-7 | |
Record name | 7,8-Quinolinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78105-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline-7,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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